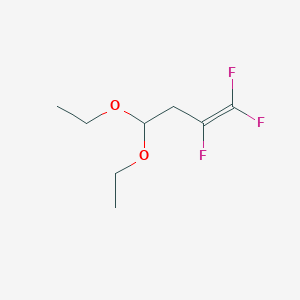
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing an indole moiety and a trifluoromethyl group, which makes it a unique and valuable reagent. This compound has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases. It has also been used in the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other organic compounds. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is not yet fully understood. However, studies have suggested that it may act as an agonist at the serotonin receptor 5-HT1A, which is involved in a variety of physiological processes, such as mood regulation and appetite control. Additionally, it has been shown to interact with other receptors, such as the dopamine receptor D2, which is involved in reward processing and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to increased feelings of wellbeing and improved mood. Additionally, it has been shown to reduce inflammation, which can lead to improved overall health.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is a relatively safe compound, and its synthesis method is relatively straightforward. Additionally, it is relatively inexpensive and can be scaled up for larger quantities. However, it is important to note that this compound should be handled with care, as it is a hazardous material.
Zukünftige Richtungen
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has a variety of potential future applications in scientific research. Further research is needed to better understand its mechanism of action and its potential uses in the treatment of various diseases. Additionally, further research is needed to understand its effects on various biochemical and physiological processes. Furthermore, further research is needed to develop new synthetic methods for this compound, as well as to develop new uses for it in various scientific research applications.
Synthesemethoden
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by the reaction of 4-methoxy-2-methyl-6-trifluoromethylindole and sodium amide in liquid ammonia. The reaction is conducted in a sealed tube at -78°C and yields the desired product in good yields. This method is simple and straightforward, and the reaction can be scaled up for larger quantities.
Eigenschaften
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-3-5(10(11,12)13)2-7-6(8)4-9(15)14-7/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAINIBOVQCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)





![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)

![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)